Manganese ammonium phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

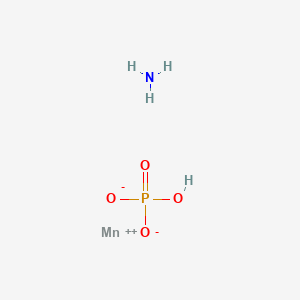

Manganese ammonium phosphate is an inorganic compound that combines manganese, ammonium, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in electrochemical applications and as a precursor for other manganese-based materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese ammonium phosphate can be synthesized through various methods. One common approach involves the reaction of manganese(II) sulfate with ammonium phosphate in an aqueous solution. The reaction typically proceeds as follows:

MnSO4+(NH4)3PO4→MnNH4PO4+(NH4)2SO4

The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the careful mixing of manganese and phosphate sources, followed by precipitation and purification steps to obtain the final product. Advanced techniques such as microwave-assisted synthesis have also been explored to enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Manganese ammonium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form manganese(II) ions and ammonium ions:

MnNH4PO4+2HCl→MnCl2+NH4Cl+H3PO4

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with hydrochloric acid produces manganese chloride, ammonium chloride, and phosphoric acid .

Aplicaciones Científicas De Investigación

Manganese ammonium phosphate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other manganese-based materials. In biology, it has been studied for its potential role in enzyme catalysis and as a nutrient supplement. In medicine, manganese-based compounds are explored for their potential use in drug delivery and imaging applications . In industry, this compound is used in the production of high-energy supercapacitors and as a catalyst in various chemical processes .

Mecanismo De Acción

The mechanism of action of manganese ammonium phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, manganese ions can act as cofactors for enzymes, facilitating catalytic reactions. The compound’s phosphate component can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to manganese ammonium phosphate include manganese(III) phosphate, manganese(II) chloride, and ammonium manganese(III) pyrophosphate . These compounds share some chemical properties but differ in their specific applications and reactivity.

Uniqueness: this compound is unique due to its combination of manganese, ammonium, and phosphate ions, which confer distinct chemical and physical properties.

Actividad Biológica

Manganese ammonium phosphate (MnNH₄PO₄) is a compound that has garnered attention in various fields, including environmental science and biochemistry, due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its role in enzymatic functions, environmental remediation, and its physicochemical characteristics.

Overview of this compound

This compound is a crystalline compound formed through the reaction of manganese salts with ammonium phosphate under specific conditions. It is often used in agricultural applications as a fertilizer due to its nutrient content, particularly in supplying manganese and phosphorus to plants.

Biological Role of Manganese

Manganese (Mn) is an essential trace element in biological systems, functioning primarily as a cofactor for various enzymes. Its role includes:

- Enzymatic Functions : Mn is vital for the activity of enzymes such as arginase, glutamine synthetase, and superoxide dismutase. These enzymes are crucial for metabolic processes, including ammonia detoxification and oxidative stress response .

- Bone Health : Manganese contributes to bone formation by interacting with glycosyltransferases, which are involved in the synthesis of glycoproteins and proteoglycans necessary for bone matrix formation .

Enzyme Activation

Recent studies have demonstrated that this compound can mimic certain enzymatic activities. For instance, it has been shown to enhance the conversion of glutamate to glutamine in the presence of ammonia, which is critical for maintaining nitrogen balance in cells. This process is facilitated by the catalytic properties of Mn ions within the compound .

Ammonia Detoxification

MnNH₄PO₄ plays a significant role in ammonia detoxification pathways. The compound aids in the synthesis of glutamine from glutamate and ammonia, a reaction catalyzed by glutamine synthetase. This activity is particularly beneficial under conditions where ATP levels are low, as it provides an alternative mechanism for ammonia assimilation .

Environmental Applications

This compound has been investigated for its potential in environmental remediation, particularly in wastewater treatment:

- Phosphorus Removal : The compound has been utilized to precipitate phosphorus from wastewater streams, effectively reducing eutrophication risks in aquatic environments. Studies indicate that MnNH₄PO₄ can remove over 99% of phosphorus from contaminated waters .

- Heavy Metal Remediation : MnNH₄PO₄ has shown efficacy in removing heavy metals such as copper and nickel from aqueous solutions through coprecipitation methods. This characteristic makes it valuable for treating industrial effluents .

Case Studies

- Phosphorus Recovery from Wastewater : A study demonstrated that using this compound significantly improved phosphorus recovery rates from high-phosphorus manganese ores. The process involved leaching with ammonia-ammonium carbonate solutions, resulting in high separation efficiency between manganese and phosphorus .

- Enzymatic Mimicry : Research highlighted the ability of MnNH₄PO₄ to catalyze reactions similar to those performed by natural enzymes under ATP-deficient conditions. This finding suggests potential applications in therapeutic settings where enzyme function is compromised due to energy deficits .

| Property | Value |

|---|---|

| Chemical Formula | MnNH₄PO₄·H₂O |

| Solubility | Soluble in water |

| Crystal Structure | Monoclinic |

| Melting Point | Decomposes before melting |

Propiedades

IUPAC Name |

azane;hydrogen phosphate;manganese(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUGKDWGQPNDGX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.OP(=O)([O-])[O-].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnNO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.948 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.